molecular formula C16H18N4O2S B11981711 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid

4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid

Cat. No.: B11981711
M. Wt: 330.4 g/mol
InChI Key: UVEZPFRCKIJTKH-LICLKQGHSA-N
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Description

4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid is a complex organic compound with the molecular formula C16H18N4O2S and a molecular weight of 330.411 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C16H18N4O2S/c21-15(22)13-8-6-11(7-9-13)10-17-20-14(18-19-16(20)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,23)(H,21,22)/b17-10+

InChI Key

UVEZPFRCKIJTKH-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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